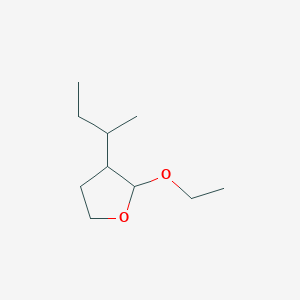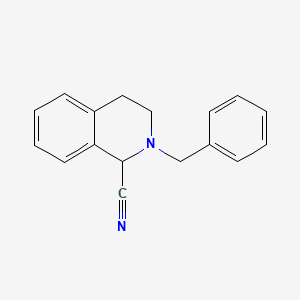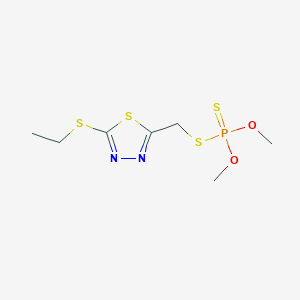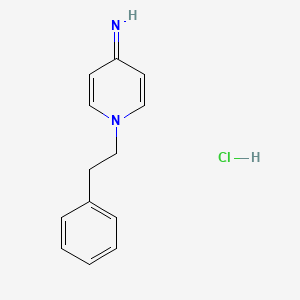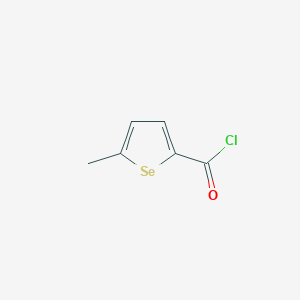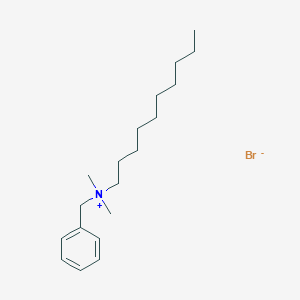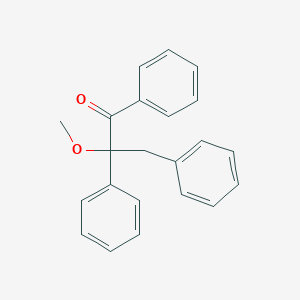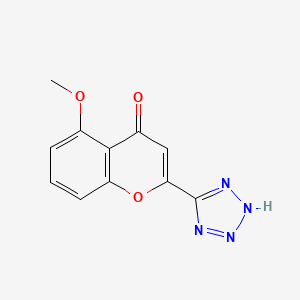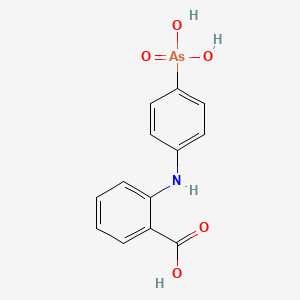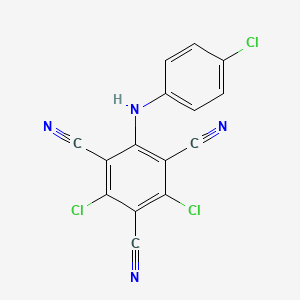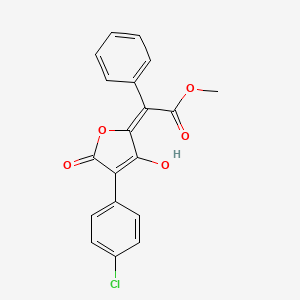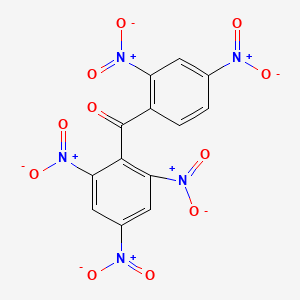![molecular formula C15H32O2SSn B14681377 Methyl [(tributylstannyl)sulfanyl]acetate CAS No. 31614-63-8](/img/structure/B14681377.png)
Methyl [(tributylstannyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(tributylstannyl)sulfanyl]acetate is an organotin compound characterized by the presence of a stannyl group attached to a sulfanyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(tributylstannyl)sulfanyl]acetate typically involves the reaction of tributylstannyl compounds with sulfanyl acetate derivatives. One common method involves the use of tributylstannylmethanol, which is prepared by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as butyllithium . The resulting tributylstannylmethanol can then be reacted with methyl acetate under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl [(tributylstannyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin compounds.
Aplicaciones Científicas De Investigación
Methyl [(tributylstannyl)sulfanyl]acetate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of Methyl [(tributylstannyl)sulfanyl]acetate involves the reactivity of the stannyl group. The stannyl group can participate in various chemical reactions, including nucleophilic substitution and oxidative addition. These reactions are facilitated by the electron-rich nature of the stannyl group, which can interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Methyl [(2-oxopropyl)sulfanyl]acetate: A related compound with a different functional group attached to the sulfanyl acetate moiety.
Propiedades
Número CAS |
31614-63-8 |
|---|---|
Fórmula molecular |
C15H32O2SSn |
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
methyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/3C4H9.C3H6O2S.Sn/c3*1-3-4-2;1-5-3(4)2-6;/h3*1,3-4H2,2H3;6H,2H2,1H3;/q;;;;+1/p-1 |
Clave InChI |
YPLIVLHJYQJWIL-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


